(1H-Indol-4-ylmethyl)(propyl)amine
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Overview
Description
(1H-Indol-4-ylmethyl)(propyl)amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-4-ylmethyl)(propyl)amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method is the reductive amination of indole-4-carboxaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-4-ylmethyl)(propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-4-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives with different functional groups .
Scientific Research Applications
(1H-Indol-4-ylmethyl)(propyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1H-Indol-4-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole nucleus, important for protein synthesis and neurotransmitter production.
Uniqueness
(1H-Indol-4-ylmethyl)(propyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(1H-indol-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-2-7-13-9-10-4-3-5-12-11(10)6-8-14-12/h3-6,8,13-14H,2,7,9H2,1H3 |
InChI Key |
JWMYXXFNVKGPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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